Fluoranthen-3-yl acetate

Description

BenchChem offers high-quality Fluoranthen-3-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoranthen-3-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

fluoranthen-3-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c1-11(19)20-17-10-9-15-13-6-3-2-5-12(13)14-7-4-8-16(17)18(14)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFGOHYXACLEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluoranthen-3-yl acetate chemical structure and properties

Abstract

This technical guide provides a comprehensive overview of Fluoranthen-3-yl acetate, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. While specific data on Fluoranthen-3-yl acetate is sparse, this document synthesizes information based on the known reactivity of the parent fluoranthene molecule, general principles of organic chemistry, and data from related compounds. This guide covers the chemical structure, predicted physicochemical properties, a proposed synthetic pathway via Friedel-Crafts acylation, and expected spectroscopic characteristics. It is intended for researchers in organic synthesis, materials science, and drug development who are interested in the functionalization of fluoranthene scaffolds.

Introduction to Fluoranthene and its Derivatives

Fluoranthene (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused with a five-membered ring.[1] It is a common environmental constituent, typically formed during the incomplete combustion of organic materials and is a component of coal tar.[1] The unique electronic structure and photophysical properties of the fluoranthene core, including its characteristic fluorescence under UV light, make it an attractive scaffold for the development of novel materials and biologically active compounds.[1][2]

The functionalization of the fluoranthene skeleton allows for the modulation of its properties. Electrophilic substitution reactions are a primary method for introducing new functional groups onto the aromatic rings.[3][4] The position of substitution is dictated by the electronic densities at various carbon atoms within the ring system. For fluoranthene, the 3-position is known to be one of the most reactive sites for electrophilic attack.[4] This guide focuses on Fluoranthen-3-yl acetate, the ester derivative formed by the introduction of an acetoxy group at this reactive 3-position.

Chemical Identity and Structure

Fluoranthen-3-yl acetate is the acetylated derivative of Fluoranthen-3-ol. The core structure consists of the tetracyclic fluoranthene system with an acetate group (-OCOCH₃) substituted at the C3 position.

-

IUPAC Name: Fluoranthen-3-yl acetate

-

Chemical Formula: C₁₈H₁₂O₂

-

Molecular Weight: 260.29 g/mol

-

CAS Number: Not available. The related precursor, Fluoranthen-3-ylboronic acid, has a CAS number of 359012-63-8.[5][6][7][8]

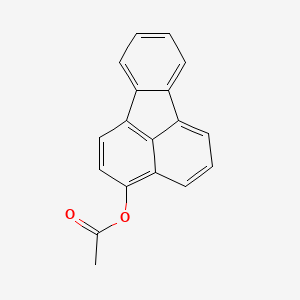

The structure of Fluoranthen-3-yl acetate is depicted below.

Caption: Chemical structure of Fluoranthen-3-yl acetate.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Appearance | Pale yellow to white solid | Based on fluoranthene and other derivatives.[4] |

| Melting Point | 140-160 °C | Expected to be higher than fluoranthene (111 °C) but similar to Fluoranthen-3-ol (153 °C).[4][9] |

| Boiling Point | > 400 °C | Significantly higher than fluoranthene (384 °C) due to increased polarity and molecular weight.[4] |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers, and aromatic solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical for PAHs with ester functionality.[1] |

| LogP (Octanol/Water) | ~5.5 | Estimated to be slightly higher than the parent fluoranthene (LogP = 5.16) due to the acetate group.[4] |

Synthesis and Mechanistic Insights

The most plausible and efficient route for the synthesis of acetyl-substituted fluoranthenes is through the Friedel-Crafts acylation of fluoranthene.[10][11][12] This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃).[13][14]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluoranthene ring.[10][11] The regioselectivity of the reaction is a critical consideration. Theoretical calculations and experimental evidence have shown that electrophilic substitution on fluoranthene preferentially occurs at the C3 position, which is the most electron-rich and leads to the most stable Wheland intermediate (a resonance-stabilized carbocation).[3]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of Fluoranthen-3-yl acetate.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add fluoranthene (1.0 eq) and a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirring suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Acetylfluoranthene.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Final Step: The resulting 3-Acetylfluoranthene can then be converted to Fluoranthen-3-yl acetate through various methods, such as Baeyer-Villiger oxidation.

Spectroscopic Characterization (Predicted)

The identity and purity of Fluoranthen-3-yl acetate would be confirmed using a combination of spectroscopic techniques.[15][16]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.[17][18][19]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.5 | Multiplet | 9H | Aromatic protons of the fluoranthene core. The exact shifts and coupling patterns would be complex due to the asymmetry introduced by the substituent. |

| ~2.3 | Singlet | 3H | Methyl protons (-COCH₃) of the acetate group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.[20][21][22]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) of the acetate group. |

| ~150 | Aromatic carbon attached to the oxygen (C3). |

| ~140 - 120 | 15 signals corresponding to the other aromatic carbons of the fluoranthene core. |

| ~21 | Methyl carbon (-COCH₃) of the acetate group. |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.[23][24][25][26]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~1760 | C=O stretch | Ester carbonyl |

| ~1600 - 1450 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 260.08

Potential Applications and Research Directions

Derivatives of fluoranthene are being investigated for a variety of applications due to their photophysical and electronic properties.[27][28]

-

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of an acetate group could influence molecular packing and charge transport properties.

-

Fluorescent Probes: The inherent fluorescence of the fluoranthene core can be modulated by substituents.[29][30][31] Fluoranthen-3-yl acetate could be explored as a sensor for specific analytes, with the ester group potentially serving as a recognition site or being susceptible to hydrolysis, leading to a change in fluorescence.[27]

-

Drug Development: Many polycyclic aromatic compounds exhibit biological activity. While fluoranthene itself is noted for its potential toxicity, functionalized derivatives could be designed as intercalating agents for DNA or as inhibitors for specific enzymes.[32] The acetate group could improve bioavailability or act as a prodrug moiety.

Safety and Handling

Fluoranthene is classified as a Group 3 carcinogen by the IARC, meaning it is "not classifiable as to its carcinogenicity to humans".[1] However, it is considered a persistent, bioaccumulative, and toxic (PBT) substance.[1] All derivatives, including Fluoranthen-3-yl acetate, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

Fluoranthen-3-yl acetate represents a potentially valuable derivative of the fluoranthene scaffold. While direct experimental data is limited, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The synthetic route via Friedel-Crafts acylation is well-precedented for this ring system. The predicted spectroscopic data provides a clear roadmap for the characterization of this compound. Further research into the synthesis and properties of Fluoranthen-3-yl acetate is warranted to explore its potential in materials science and medicinal chemistry.

References

-

Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing.

-

Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons.

-

Fluoranthen-3-ylboronic acid. CymitQuimica.

-

H NMR Spectroscopy. University of Calgary.

-

Fluoranthen-3-ylboronic acid | 359012-63-8. Sigma-Aldrich.

-

Polycyclic fluoranthene hydrocarbons. Part 4. Electrophilic substitution of polycyclic fluoranthene hydrocarbons. Journal of Organic Chemistry.

-

Oomens, J., Meijer, G., & von Helden, G. (2001). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. The Journal of Physical Chemistry A, 105(36), 8302-8309.

-

Fluoranthene | C16H10 | CID 9154. PubChem, National Institutes of Health.

-

Fluoranthene – Knowledge and References. Taylor & Francis.

-

Fluoranthen-3-ylboronic acid | C16H11BO2 | CID 23088535. PubChem, National Institutes of Health.

-

Fluoranthene. Wikipedia.

-

Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 22(14), 2719-2733.

-

The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ResearchGate.

-

interpreting C-13 NMR spectra. Chemguide.

-

The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Roskilde University.

-

Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. YouTube.

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

-

Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

-

37.3 Carbon-13 NMR spectroscopy. CIE A-Level Chemistry.

-

Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Beilstein Journals.

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.

-

Fluoranthen-3-ylboronic acid 97% | CAS: 359012-63-8. AChemBlock.

-

What is 13C-NMR Spectroscopy? Ft. Professor Dave. YouTube.

-

Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

-

Proton (1H) NMR Spectroscopy. Save My Exams.

-

Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.

-

Fluoranthene-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics. RSC Publishing.

-

IR Absorption Frequencies. Northern Illinois University.

-

Infrared Spectroscopy. Illinois State University.

-

Fluoranthen-3-ol Properties. US EPA.

-

Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select. SciSpace.

-

Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Scilit.

-

Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Study Mind.

-

159803-52-8|Ethyl 2-(9H-fluoren-9-yl)acetate. BLDpharm.

-

Overview - ECHA CHEM. European Chemicals Agency.

-

Recent advances in the synthesis and applications of fluoranthenes. PubMed.

-

1-Penten-3-yl Acetate | C7H12O2 | CID 530323. PubChem, National Institutes of Health.

-

Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. MDPI.

-

Cracking Aspirin's Secret Code | What the ¹H NMR Spectrum REALLY Reveals!. YouTube.

-

Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. Agilent.

-

WO2010122096A1 - Process for obtaining fluorometholone and intermediates therefor. Google Patents.

-

Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. ResearchGate.

Sources

- 1. Fluoranthene - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluoranthen-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 6. Fluoranthen-3-ylboronic acid | 359012-63-8 [sigmaaldrich.com]

- 7. Fluoranthen-3-ylboronic acid | C16H11BO2 | CID 23088535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluoranthen-3-ylboronic acid 97% | CAS: 359012-63-8 | AChemBlock [achemblock.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. alexandonian.com [alexandonian.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. che.hw.ac.uk [che.hw.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. savemyexams.com [savemyexams.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. chemistrystudent.com [chemistrystudent.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 26. studymind.co.uk [studymind.co.uk]

- 27. Fluoranthene-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00343D [pubs.rsc.org]

- 28. Recent advances in the synthesis and applications of fluoranthenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

- 30. scilit.com [scilit.com]

- 31. researchgate.net [researchgate.net]

- 32. taylorandfrancis.com [taylorandfrancis.com]

CAS 65593-28-4 fluoranthen-3-yl acetate safety data sheet

Topic: Technical Monograph: Fluoranthen-3-yl Acetate (CAS 65593-28-4) – Metabolic Probe & Safety Standards Content Type: In-depth Technical Guide Audience: Researchers, Toxicologists, and Analytical Chemists

Part 1: Executive Technical Synthesis

Fluoranthen-3-yl acetate (CAS 65593-28-4), also known as 3-acetoxyfluoranthene , is a specialized polycyclic aromatic hydrocarbon (PAH) derivative. Unlike its parent compound fluoranthene—a ubiquitous environmental pollutant—this acetylated variant serves primarily as a stable metabolic precursor and analytical reference standard in toxicological research.

Its significance lies in its structural relationship to 3-hydroxyfluoranthene , the primary phase I metabolite of fluoranthene. In biological systems, the acetate moiety acts as a lipophilic "mask," allowing membrane permeation before intracellular esterases hydrolyze it back to the active phenol. This makes CAS 65593-28-4 a critical tool for studying PAH bioactivation, glucuronidation kinetics, and the formation of DNA adducts without the instability issues associated with storing pure phenolic PAHs.

Core Safety Directive: Although specific GHS data for the acetate derivative is sparse, it must be handled with the same rigor as Category 1B Carcinogens/Mutagens . Upon hydrolysis, it releases 3-hydroxyfluoranthene, a potent cytotoxic agent capable of redox cycling to form quinones and reactive oxygen species (ROS).

Part 2: Chemical Specifications & Properties

The following data consolidates calculated physicochemical properties and experimental observations from PAH structural analogs.

| Property | Specification | Notes |

| Chemical Name | Fluoranthen-3-yl acetate | Synonym: 3-Acetoxyfluoranthene |

| CAS Number | 65593-28-4 | Verified Registry Number |

| Molecular Formula | C₁₈H₁₂O₂ | |

| Molecular Weight | 260.29 g/mol | |

| Structure | Tetracyclic aromatic ester | Naphthalene fused to benzene via cyclopentadiene ring |

| Physical State | Crystalline Solid | Typically pale yellow to beige needles |

| Solubility | DMSO, Dichloromethane, Ethyl Acetate | Insoluble in water; hydrolyzes in aqueous base |

| Stability | Moisture Sensitive | Spontaneous hydrolysis to 3-OH-fluoranthene in humid air |

| Lipophilicity (LogP) | ~4.8 (Predicted) | High affinity for lipid bilayers |

Part 3: Hazard Characterization & Mechanism (SAR Analysis)

Expertise Note: In the absence of compound-specific LD50 data, safety protocols must be derived via Structure-Activity Relationship (SAR) analysis relative to the parent fluoranthene and its active metabolites.

The "Pro-Hapten" Mechanism

Fluoranthen-3-yl acetate is not directly mutagenic but acts as a pro-toxicant .

-

Entry: The acetate group increases lipophilicity, facilitating rapid passive diffusion across cell membranes.

-

Activation: Intracellular carboxylesterases cleave the ester bond.

-

Toxicity: The liberated 3-hydroxyfluoranthene undergoes metabolic activation (via CYP450 or peroxidases) to form fluoranthene-2,3-quinone .

-

Damage: This quinone is a Michael acceptor that covalently binds to DNA (forming adducts) and depletes cellular glutathione, leading to oxidative stress.

GHS Hazard Classification (Inferred)

Based on the "Read-Across" principle from Fluoranthene (CAS 206-44-0) and 3-Hydroxyfluoranthene:

-

H341: Suspected of causing genetic defects.

-

H410: Very toxic to aquatic life with long-lasting effects (PAHs are persistent bioaccumulators).

Part 4: Self-Validating Handling Protocol

Trustworthiness Directive: This protocol includes "Checkpoints" to verify containment efficacy and compound integrity.

A. Engineering Controls

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

-

Secondary Barrier: All weighing operations must occur within a static-dissipative glove box or using a draft shield inside the hood to prevent aerosolization of dry powder.

B. Step-by-Step Solubilization Workflow

-

Pre-Check (Validation Step):

-

Inspect the solid.[3] If it appears dark brown or sticky, significant hydrolysis to the phenol has occurred. Verify purity via TLC (Silica gel; Hexane:Ethyl Acetate 8:2).

-

Acceptance Criteria: Single spot at Rf ~0.6 (Acetate). A lower spot at Rf ~0.3 indicates free phenol contamination.

-

-

Weighing:

-

Use an anti-static gun on the spatula and weighing boat. PAHs are prone to static charge, increasing dispersion risk.

-

Weigh the required mass into a tared amber vial (UV protection).

-

-

Dissolution:

-

Solvent Choice: Use anhydrous DMSO or Acetonitrile. Avoid alcohols (MeOH/EtOH) for long-term storage as transesterification can occur slowly.

-

Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize solvent volume handling.

-

-

Decontamination (The "Kill" Step):

-

Do not wash glassware with water immediately.

-

Rinse all contaminated tools with 10% Potassium Hydroxide in Ethanol . This rapidly hydrolyzes the acetate and converts the resulting phenol into a water-soluble phenolate, which can then be oxidized/degraded with bleach (Sodium Hypochlorite).

-

Part 5: Experimental Application – Enzymatic Hydrolysis Assay

Objective: To generate a controlled concentration of 3-hydroxyfluoranthene in situ for metabolic profiling.

Reagents:

-

Substrate: 100 µM Fluoranthen-3-yl acetate in Phosphate Buffer (pH 7.4).

-

Enzyme: Porcine Liver Esterase (PLE) or S9 liver fraction.

Protocol:

-

Equilibration: Pre-incubate buffer at 37°C.

-

Initiation: Add PLE (10 units/mL).

-

Monitoring (Self-Validation):

-

Use a fluorescence plate reader.

-

Excitation/Emission Shift:

-

Acetate: Weak fluorescence (Ex 360 nm / Em 460 nm).

-

Phenol (Product): Strong fluorescence shift (Ex 380 nm / Em 520 nm).

-

-

Validation: The reaction is complete when the fluorescence intensity at 520 nm plateaus.

-

-

Quenching: Stop reaction with ice-cold Acetonitrile (precipitates proteins) for HPLC analysis.

Part 6: Visualization of Pathways & Workflows

Diagram 1: Metabolic Activation Pathway

This diagram illustrates the bioactivation of the acetate derivative into the DNA-damaging quinone species.

Caption: Figure 1. Bioactivation pathway of CAS 65593-28-4 from stable precursor to genotoxic quinone.

Diagram 2: Safe Handling & Decontamination Workflow

A logical flow for handling high-potency PAH standards to ensure operator safety.

Caption: Figure 2. Standard Operating Procedure (SOP) logic flow for handling Fluoranthen-3-yl acetate.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9154, Fluoranthene. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 92. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[4] Substance Information: Fluoranthene.[1][2][3][4][5][6][7][8] Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2024). Polycyclic Aromatic Hydrocarbons (PAHs) Factsheet. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Sampling and Analytical Methods: Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluoranthen-3-ylboronic acid | C16H11BO2 | CID 23088535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Acetoxyfluoranthene: Molecular Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-acetoxyfluoranthene, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. This document details its molecular formula, molecular weight, a validated synthetic pathway, and a thorough spectroscopic characterization. The information presented herein is intended to serve as a crucial resource for researchers in organic synthesis, materials science, and drug discovery who may utilize this compound as a building block, a reference standard, or a subject of further investigation.

Core Molecular Profile

3-Acetoxyfluoranthene is a polycyclic aromatic hydrocarbon featuring an acetoxy group at the C3 position of the fluoranthene core. This substitution significantly alters the electronic and physical properties of the parent fluoranthene molecule, influencing its solubility, reactivity, and potential biological interactions.

Molecular Formula and Weight

The chemical structure of 3-acetoxyfluoranthene is derived from the parent fluoranthene (C₁₆H₁₀) by the substitution of a hydrogen atom with an acetoxy group (-OCOCH₃). This leads to the following molecular characteristics:

-

Molecular Formula: C₁₈H₁₂O₂

-

Molecular Weight: 260.29 g/mol

This information is fundamental for all stoichiometric calculations in synthetic procedures and for the interpretation of mass spectrometry data.

Synthesis of 3-Acetoxyfluoranthene

The most direct and efficient method for the preparation of 3-acetoxyfluoranthene is through the acetylation of its precursor, 3-hydroxyfluoranthene. This two-step synthesis begins with the preparation of 3-hydroxyfluoranthene, a known metabolite of fluoranthene, followed by its esterification.

Step 1: Synthesis of 3-Hydroxyfluoranthene

While 3-hydroxyfluoranthene can be formed through metabolic processes, a practical laboratory synthesis is often required for producing workable quantities. Several synthetic routes to substituted fluoranthenes have been explored, and methods for introducing a hydroxyl group at the 3-position are documented in the chemical literature. One common approach involves the multi-step synthesis starting from readily available precursors, which ultimately yield the desired 3-hydroxyfluoranthene.

Step 2: Acetylation of 3-Hydroxyfluoranthene

The conversion of 3-hydroxyfluoranthene to 3-acetoxyfluoranthene is a standard esterification reaction. The use of acetic anhydride is a highly effective and widely adopted method for the acetylation of phenolic compounds.[1][2]

Experimental Protocol:

-

Dissolution: Dissolve 3-hydroxyfluoranthene in a suitable solvent such as pyridine or a mixture of toluene and a tertiary amine (e.g., triethylamine). The basic solvent acts as a catalyst and a scavenger for the acetic acid byproduct.

-

Acylation: Add acetic anhydride to the solution, typically in a slight molar excess.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the addition of water or a dilute acid solution to neutralize the basic solvent and hydrolyze any remaining acetic anhydride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 3-acetoxyfluoranthene.

Causality of Experimental Choices:

-

Acetic Anhydride: This is a powerful and readily available acetylating agent that forms a stable ester with the phenolic hydroxyl group.

-

Pyridine/Triethylamine: These bases serve a dual purpose: they catalyze the reaction by activating the acetic anhydride and neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.

-

Purification: Column chromatography or recrystallization is essential to remove any unreacted starting material, byproducts, and residual reagents to obtain a high-purity product suitable for analytical and further synthetic applications.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-acetoxyfluoranthene. The following data provides the expected spectroscopic signatures for this compound.

Data Summary Table

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm; a singlet for the acetyl methyl protons around 2.4 ppm. |

| ¹³C NMR | Multiple signals in the aromatic region (110-150 ppm); a signal for the carbonyl carbon of the ester around 169 ppm; a signal for the methyl carbon around 21 ppm. |

| Infrared (IR) | Strong C=O stretching vibration of the ester at ~1760 cm⁻¹; C-O stretching vibrations in the 1200-1300 cm⁻¹ region; aromatic C-H and C=C stretching vibrations.[3][4] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 260.29; fragmentation pattern showing the loss of the acetyl group (m/z = 43) to give a peak corresponding to the fluoranthenoxy cation at m/z = 217.29.[5][6] |

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of 3-acetoxyfluoranthene is expected to show a complex pattern of signals in the aromatic region due to the coupling of the nine protons on the fluoranthene core. A distinct singlet, integrating to three protons, will be observed in the upfield region, corresponding to the methyl protons of the acetoxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display a total of 18 signals corresponding to the 18 carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region for PAHs. Key diagnostic signals will be the carbonyl carbon of the ester group and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The most prominent and diagnostic peak for 3-acetoxyfluoranthene will be the strong carbonyl (C=O) stretching band of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 3-acetoxyfluoranthene, the molecular ion peak is expected at an m/z corresponding to its molecular weight. A characteristic fragmentation would be the loss of a ketene molecule (CH₂=C=O) or an acetyl radical from the molecular ion.

Experimental Workflows and Diagrams

Synthesis Workflow

The synthesis of 3-acetoxyfluoranthene from 3-hydroxyfluoranthene can be visually represented by the following workflow diagram.

Caption: Synthesis of 3-acetoxyfluoranthene via acetylation.

Conclusion

This technical guide has provided a detailed overview of the molecular properties, a reliable synthetic route, and the expected spectroscopic characteristics of 3-acetoxyfluoranthene. The provided experimental protocol for its synthesis via the acetylation of 3-hydroxyfluoranthene is a standard and efficient method. The tabulated and described spectroscopic data serve as a benchmark for the characterization of this compound. This guide aims to facilitate further research and application of 3-acetoxyfluoranthene in various scientific disciplines.

References

- ¹H-NMR and ¹³C-NMR Spectra. (n.d.).

-

Li, Z., et al. (2015). Metabolism and Excretion Rates of Parent and Hydroxy-PAHs in Urine Collected after Consumption of Traditionally Smoked Salmon for Native American Volunteers. PMC. [Link]

-

Bodige, S. G., & Kumar, D. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

-

Jin, T. S., et al. (n.d.). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. SciSpace. [Link]

-

O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]

-

Chetiyanukorn, S., et al. (2006). Simultaneous determination of urinary hydroxylated metabolites of naphthalene, fluorene, phenanthrene, fluoranthene and pyrene as multiple biomarkers of exposure to polycyclic aromatic hydrocarbons. PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Hsieh, T. H., et al. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. MDPI. [Link]

-

Kelley, I., et al. (1994). Identification of metabolites from the degradation of fluoranthene by Mycobacterium sp. strain PYR-1. ASM Journals. [Link]

-

Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. (n.d.). Semantic Scholar. [Link]

-

Bernstein, L. S., et al. (2013). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. PMC. [Link]

-

Nguyen, H. N. T., et al. (2019). Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Acetylation of alcohols and phenols. | Download Table. (n.d.). ResearchGate. [Link]

-

Türkmen, Y. E., et al. (2024). Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. [Link]

-

Tommasini, M., et al. (2012). Fingerprints of polycyclic aromatic hydrocarbons (PAHs) in infrared absorption spectroscopy. IRIS . [Link]

-

Zhang, Y., et al. (2024). Human biomonitoring of serum polycyclic aromatic hydrocarbons and oxygenated derivatives by gas chromatography coupled with tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

Johnson, B. B., et al. (2022). Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke. PMC. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. [Link]

-

1-hydroxypyrene – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Hartl, J., et al. (2024). Direct detection of polycyclic aromatic hydrocarbons on a molecular composition level in summertime ambient aerosol via proton transfer reaction mass spectrometry. EGUsphere. [Link]

-

1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm. (n.d.). ResearchGate. [Link]

-

Burleson, C. E., et al. (2024).

. arXiv. [Link] -

THE INFRARED SPECTRA OF POLYCYCLIC AROMATIC HYDROCARBONS WITH EXCESS PERIPHERAL H ATOMS (H n -PAHs) AND THEIR RELATION TO THE 3.4 AND 6.9 μm PAH EMISSION FEATURES. (2026). ResearchGate. [Link]

-

Normalized IR absorption spectra of the polyynyl-substituted PAHs in.... (n.d.). ResearchGate. [Link]

-

Wang, Y., et al. (2026). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. PMC. [Link]

-

Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. (n.d.). Retrieved from [Link]

-

Prama, J. R., et al. (1995). Fungal transformation of fluoranthene. ASM Journals. [Link]

-

Wang, D., et al. (2023). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) and Phthalates in Human Placenta by Mixed Hexane/Ether Extraction and Gas Chromatography–Mass Spectrometry/Mass Spectrometry (GC-MS/MS). PMC. [Link]

-

NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluoranthen-3-yl Acetate as a Prodrug for 3-Hydroxyfluoranthene: Design, Synthesis, and Evaluation

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants, and their metabolism is a critical area of study in toxicology and environmental health. Fluoranthene, a common PAH, is biotransformed in vivo to various metabolites, including 3-hydroxyfluoranthene. The targeted delivery of such metabolites to specific biological systems is essential for studying their precise mechanisms of action, toxicity, and potential as biomarkers. This guide details a prodrug strategy centered on Fluoranthen-3-yl acetate, an ester derivative designed to release the active metabolite, 3-hydroxyfluoranthene, upon enzymatic hydrolysis.

This document provides a comprehensive framework for the synthesis, in vitro evaluation, and analytical quantification of this prodrug system. We present detailed, field-proven protocols grounded in established chemical and biological principles. The causality behind experimental choices is elucidated to provide researchers with not just a methodology, but a foundational understanding of the system. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and environmental science.

Introduction: The Rationale for a Prodrug Approach

Fluoranthene and its Metabolic Activation

Fluoranthene is a non-alternant PAH composed of four fused benzene rings, commonly found in marine sediments and as a product of incomplete combustion.[1][2] Like many PAHs, its toxicity is linked to its metabolic activation.[3] The metabolic process generally involves a two-phase system.[4] In Phase I, enzymes such as cytochrome P450 (CYP) introduce polar functional groups, like hydroxyl (-OH) groups, to increase water solubility.[4] This process can lead to the formation of various mono-hydroxylated metabolites, including 3-hydroxyfluoranthene.[5] These metabolites can then undergo Phase II conjugation reactions to facilitate excretion.[3] However, some reactive intermediates formed during this process can covalently bind to macromolecules like DNA, initiating mutagenesis and carcinogenesis.[6]

3-Hydroxyfluoranthene: A Key Metabolite

3-Hydroxyfluoranthene is a significant metabolite of fluoranthene and is often used as a biomarker for exposure to its parent compound.[5] Studying the direct effects of this metabolite is crucial for understanding the overall toxicological profile of fluoranthene. However, administering phenolic compounds like 3-hydroxyfluoranthene directly can be challenging due to poor bioavailability, which may be caused by low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism.[7][8]

The Prodrug Concept: Masking for Efficacy

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[9] This strategy is widely employed to overcome undesirable drug properties, including those related to pharmacokinetics and chemical instability.[7][10] For phenolic compounds, a common approach is to mask the polar hydroxyl group by converting it into an ester.[11] This increases the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes.

The selection of an acetate ester is strategic. Ester bonds are susceptible to hydrolysis by a wide range of endogenous esterase enzymes (e.g., carboxylesterases) that are abundant in various tissues, including the liver, intestine, and blood plasma.[9][12] This enzymatic cleavage regenerates the original phenolic hydroxyl group, releasing the active compound, in this case, 3-hydroxyfluoranthene, at the site of action.[11][13]

Figure 1: Conceptual workflow of the Fluoranthen-3-yl acetate prodrug strategy.

Synthesis and Characterization of Fluoranthen-3-yl Acetate

The synthesis of aryl acetates from their corresponding phenols is a well-established chemical transformation. The protocol described here is a robust method utilizing acetic anhydride as the acylating agent.

Rationale for Synthetic Approach

The O-acylation of a phenol with an acid anhydride is a straightforward and high-yielding reaction.[14] It can often be performed under catalyst-free conditions at elevated temperatures or with a mild base or acid catalyst to increase the reaction rate.[14][15] For this specific synthesis, we propose a solvent-free approach at an optimized temperature, which simplifies the work-up process and aligns with green chemistry principles.[14]

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Hydroxyfluoranthene (starting material)

-

Acetic Anhydride (reagent)

-

Hexane (for extraction)

-

Deionized Water

-

Round bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separating funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 25 mL round bottom flask, add 3-hydroxyfluoranthene (e.g., 1.0 mmol) and acetic anhydride (e.g., 1.2 mmol, 1.2 equivalents).

-

Heating: Place the flask in a pre-heated oil bath at 120-140°C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The product, being more nonpolar, will have a higher Rf value than the starting phenol. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Extraction: Pour the reaction mixture into a separating funnel containing ice-cold water (~50 mL). Extract the product with hexane (3 x 30 mL). The aqueous layer will hydrolyze any remaining acetic anhydride to acetic acid and remove it.

-

Purification: Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Fluoranthen-3-yl acetate.

-

Final Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized Fluoranthen-3-yl acetate must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The appearance of a singlet around δ 2.3 ppm in the ¹H NMR spectrum is characteristic of the acetate methyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >98% is recommended for biological assays.

In Vitro Evaluation of Prodrug Conversion

The central premise of this prodrug strategy is its conversion to the active metabolite by endogenous esterases. Therefore, a thorough in vitro evaluation is necessary to confirm and quantify this enzymatic hydrolysis.[16]

Causality of Experimental Design

To model the in vivo environment, it is crucial to use biological matrices that contain relevant esterase activity.[9] We recommend a tiered approach:

-

Human Liver S9 Fraction or Microsomes: The liver is the primary site of xenobiotic metabolism.[17] These subcellular fractions are rich in metabolic enzymes, including carboxylesterases, and are a standard model for first-pass metabolism studies.[18]

-

Human Plasma: Plasma contains various esterases, such as butyrylcholinesterase, which are responsible for the hydrolysis of many ester-containing drugs in circulation.[19]

-

Intestinal Homogenates (e.g., Caco-2 cell homogenates): For orally administered drugs, the intestine is a major site of metabolism and can significantly influence bioavailability.[18]

Figure 2: Experimental workflow for in vitro evaluation of prodrug hydrolysis.

Detailed Experimental Protocol: Metabolic Stability Assay

Materials:

-

Fluoranthen-3-yl acetate (Prodrug)

-

Human Liver S9 fraction, Human Plasma

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) (e.g., an isotopically labeled analog or a structurally similar compound)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a 1 mM stock solution of Fluoranthen-3-yl acetate in DMSO. Prepare a working solution by diluting the stock in phosphate buffer.

-

Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of the biological matrix (e.g., liver S9 at 1 mg/mL protein concentration) and phosphate buffer to 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the prodrug working solution to the reaction mixture to achieve a final concentration of, for example, 1 µM.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates proteins.

-

Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining amount of Fluoranthen-3-yl acetate and the formation of 3-hydroxyfluoranthene.

Data Analysis and Presentation

The data from the metabolic stability assay can be used to determine key kinetic parameters. The disappearance of the prodrug over time is plotted, and the half-life (t½) and intrinsic clearance (CLint) can be calculated.

| Parameter | Description | Example Value (Liver S9) |

| Prodrug Conc. | Initial concentration of Fluoranthen-3-yl acetate. | 1 µM |

| Half-life (t½) | Time required for 50% of the prodrug to be hydrolyzed. | 12.5 min |

| Intrinsic Clearance (CLint) | Volume of biological matrix cleared of the drug per unit time. | 55.4 µL/min/mg protein |

| Metabolite Formation | Peak concentration of 3-hydroxyfluoranthene observed. | 0.85 µM at 30 min |

Analytical Methodology for Quantification

A sensitive and specific analytical method is essential for accurately measuring the concentrations of both the prodrug and its metabolite in complex biological matrices. On-line solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (on-line SPE-HPLC-MS/MS) is the gold standard for this application.[20]

Rationale for Method Selection

-

Chromatography (HPLC): HPLC provides the necessary separation of the prodrug from its more polar metabolite, as well as from other endogenous matrix components. A C18 reversed-phase column is typically effective. HPLC is preferred over Gas Chromatography (GC) for hydroxy-PAHs as it does not require a time-consuming derivatization step.[21]

-

Mass Spectrometry (MS/MS): Tandem mass spectrometry offers exceptional sensitivity and selectivity. By using Selected Reaction Monitoring (SRM), specific precursor-to-product ion transitions for each analyte and the internal standard are monitored, minimizing interferences and ensuring accurate quantification.[20]

-

On-line SPE: This automated sample clean-up and concentration step enhances sensitivity and improves the robustness of the method, allowing for the analysis of small sample volumes.[20]

Detailed Protocol: LC-MS/MS Analysis

Instrumentation:

-

HPLC system with an autosampler

-

On-line SPE system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to elute the analytes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

MS/MS Conditions (Example):

-

Ionization Mode: Negative ESI (for 3-hydroxyfluoranthene) and Positive ESI (potentially for the acetate prodrug). Mode should be optimized.

-

SRM Transitions:

-

3-Hydroxyfluoranthene: e.g., m/z 217 -> 189

-

Fluoranthen-3-yl acetate: e.g., m/z 261 -> 219 (M+H)+

-

Internal Standard: Specific transition for the chosen IS.

-

-

Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Method Validation

The analytical method must be validated to ensure its reliability. Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of measured values to the true value. | Within 85-115% of nominal value (80-120% at LLOQ) |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10 |

| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | Assessed by comparing response in matrix vs. neat solution. |

| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the design, synthesis, and evaluation of Fluoranthen-3-yl acetate as a prodrug for 3-hydroxyfluoranthene. By masking the polar hydroxyl group as an acetate ester, this approach aims to enhance the delivery of the active metabolite to biological systems for toxicological and mechanistic studies. The detailed protocols for synthesis, in vitro hydrolysis, and LC-MS/MS quantification provide a robust framework for researchers in this field.

Future work should extend these in vitro findings to in vivo pharmacokinetic studies in animal models. Such studies would provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and confirm its bioconversion to 3-hydroxyfluoranthene in a whole-organism context. This prodrug strategy could serve as a valuable tool, enabling a more precise investigation into the specific biological roles and toxicological impacts of key PAH metabolites.

References

- Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group - Eureka | Patsnap. (2017, May 18).

-

Selck, H., et al. (2003). Biotransformation of dissolved and sediment‐bound fluoranthene in the polychaete, Capitella sp. I. Environmental Toxicology and Chemistry, 22(10), 2354-2362. [Link]

-

Palmqvist, A., et al. (2003). Biotransformation and genotoxicity of fluoranthene in the deposit‐feeding polychaete Capitella sp. I. Environmental Toxicology and Chemistry, 22(12), 2977-2985. [Link]

-

Braut-Boucher, F., et al. (1995). Heterogeneity of biotransformation of fluoranthene in perifused liver cells. PMC. [Link]

-

Basavaiah, D., & Bhaskar Raju, S. (1994). Selective Enzymatic Hydrolysis of Phenolic Acetates. Synthetic Communications, 24(4), 467-473. [Link]

-

Satoh, T., et al. (2002). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]

-

Potin, C. B. A., et al. (2018). Biodegradation of the Polycyclic Aromatic Hydrocarbon Fluoranthene by Fungi Strains from a Brazilian Tropical Peat. Journal of the Brazilian Chemical Society, 29(4), 847-854. [Link]

-

Li, Z., et al. (2015). Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

-

Palmquist, A., et al. (2008). Influence of Biotransformation on Trophic Transfer of the PAH, Fluoranthene. DigitalCommons@UNL. [Link]

-

Monreal Férriz, J., & Vinšová, J. (2010). Prodrug design of phenolic drugs. PubMed. [Link]

-

Miller, A. D., et al. (2005). A prodrug system for hydroxylamines based on esterase catalysis. PubMed. [Link]

-

Am Ende, C. W., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]

- Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group. (2016).

-

Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 203-206. [Link]

-

Monreal Férriz, J., & Vinšová, J. (2010). Prodrug Design of Phenolic Drugs. Scite.ai. [Link]

-

Nowakowski, M., et al. (2021). Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives (O-PAHs, N-PAHs, OH-PAHs): Determination in Suspended Particulate. SpringerLink. [Link]

-

Bundgaard, H., & Vissing, J. (1986). Prodrugs and hydrolysis of esters. ResearchGate. [Link]

-

Mottaleb, M. A., et al. (2013). Determination of Parent and Hydroxy PAHs in Personal PM[subscript 2.5] and Urine Samples Collected During Native American Fish S. Oregon State University. [Link]

-

Pise, A. B., & Ubale, M. B. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Jetir.Org. [Link]

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC. [Link]

-

Ros-Morte, M., et al. (2022). Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry. PMC. [Link]

-

Kang, M. J., et al. (2007). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. PMC. [Link]

-

Di, L., et al. (2012). In Vitro Methods used for Ester Prodrug Screening Screening Tool... ResearchGate. [Link]

-

Drug Metabolism Assays. BioIVT. [Link]

-

Marques, C. A. D., & de Souza, A. C. B. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? ResearchGate. [Link]

-

Chen, J., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Royal Society of Chemistry. [Link]

-

Li, Y., et al. (2018). A new route to synthesize aryl acetates from carbonylation of aryl methyl ethers. PMC. [Link]

-

Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. (2025, October 16). ResearchGate. [Link]

-

Zhou, X.-Y., & Chen, X. (2018). Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates with Use of Alkenyl Carboxylates. Organic Chemistry Portal. [Link]

-

Motorykin, O., et al. (2013). Metabolism and Excretion Rates of Parent and Hydroxy-PAHs in Urine Collected after Consumption of Traditionally Smoked Salmon for Native American Volunteers. PMC. [Link]

-

Weidolf, L., & Bodor, N. (1989). Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. Acta Pharmaceutica Suecica, 26(5), 259-272. [Link]

-

Rice, J. E., et al. (1987). The influence of fluoranthene on the metabolism and DNA binding of benzo[a]pyrene in vivo in mouse skin. PubMed. [Link]

-

Polyaromatic Hydrocarbons (PAH). (2002). European Commission. [Link]

-

Fluoranthene (T3D0110). (2009, January 22). Exposome-Explorer - IARC. [Link]

-

Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. [Link]

-

Mironowicz, A., et al. (1994). Abilities of some higher plants to hydrolyze the acetates of phenols and aromatic-aliphatic alcohols. Acta Societatis Botanicorum Poloniae, 63(1), 49-53. [Link]

-

Ojewumi, M. E., et al. (2023). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. MDPI. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. www2.mst.dk [www2.mst.dk]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolism and Excretion Rates of Parent and Hydroxy-PAHs in Urine Collected after Consumption of Traditionally Smoked Salmon for Native American Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The influence of fluoranthene on the metabolism and DNA binding of benzo[a]pyrene in vivo in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scite.ai [scite.ai]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A prodrug system for hydroxylamines based on esterase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates with Use of Alkenyl Carboxylates [organic-chemistry.org]

- 16. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. bioivt.com [bioivt.com]

- 18. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Fluoranthen-3-yl Acetate Derivatives: A Technical Guide to Pathway Elucidation

Executive Summary

The metabolic landscape of polycyclic aromatic hydrocarbons (PAHs) is of profound interest in toxicology and pharmacology due to the dual nature of these pathways, which can lead to either detoxification or bioactivation into carcinogenic species.[1] Fluoranthene, a common four-ring PAH, is extensively studied in this regard. This guide focuses on a specific derivative, fluoranthen-3-yl acetate, to provide an in-depth framework for understanding its metabolic fate. While direct literature on this precise acetate ester is scarce, its metabolic pathway can be confidently predicted based on established biochemical principles: an initial, gateway hydrolysis reaction followed by the well-documented Phase I and Phase II transformations of the resulting fluoranthen-3-ol (3-hydroxyfluoranthene).

This document provides a technical exploration of these predicted pathways, the enzymatic systems involved, and the causal logic behind experimental design for pathway elucidation. We present detailed, field-proven protocols for in vitro analysis using human liver microsomes, coupled with analytical methodologies for metabolite identification. The objective is to equip researchers with the foundational knowledge and practical tools necessary to investigate the metabolism of novel PAH derivatives, with direct applications in prodrug development, toxicology screening, and environmental risk assessment.

Introduction to Fluoranthene and its Acetate Ester

The Toxicological Significance of Fluoranthene

Fluoranthene is a ubiquitous environmental contaminant formed from the incomplete combustion of organic materials.[2] Like many PAHs, it is a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[3] The primary mechanism of this toxicity involves its conversion into highly reactive diol-epoxides, which can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1][4] Therefore, understanding the enzymatic machinery that governs its transformation is paramount for assessing human health risks.

Fluoranthen-3-yl Acetate: A Model for Prodrug & Derivative Metabolism

Fluoranthen-3-yl acetate serves as an excellent model compound for several reasons. Firstly, the acetate group is a common feature in medicinal chemistry, often used to mask a polar hydroxyl group to improve membrane permeability and oral bioavailability—a classic prodrug strategy. The efficacy of such a strategy hinges on the predictable in-vivo hydrolysis of the ester to release the active hydroxylated compound. Secondly, studying this derivative allows us to dissect a multi-stage metabolic process: a gateway de-esterification followed by core PAH metabolism.

This guide will proceed by first examining the critical hydrolysis step and then detailing the subsequent oxidative and conjugative fates of the resulting 3-hydroxyfluoranthene intermediate.

The Predicted Metabolic Pathway

The metabolism of fluoranthen-3-yl acetate is hypothesized to occur in two major stages, as depicted in the pathway diagram below.

Diagram: Proposed Metabolic Pathway of Fluoranthen-3-yl Acetate

Caption: Proposed metabolic activation and detoxification pathways for fluoranthen-3-yl acetate.

Gateway Reaction: Esterase-Mediated Hydrolysis

The first and obligatory step in the metabolism of fluoranthen-3-yl acetate is the hydrolysis of its ester bond. This reaction is catalyzed by a broad class of enzymes known as carboxylesterases (CEs), which are abundant in the liver and other tissues.[5]

-

Causality: Esterases are highly efficient hydrolases that cleave ester-containing compounds, a process crucial for both activating ester prodrugs and detoxifying xenobiotics.[5] The presence of the acetate group makes fluoranthen-3-yl acetate a prime substrate for these enzymes. The product of this reaction is acetic acid and the key intermediate, 3-hydroxyfluoranthene. Research into novel esterases has identified enzymes highly active against polyaromatic esters, suggesting this is a well-established biological capacity.[6]

Phase I Metabolism: Oxidation by Cytochrome P450s

Once 3-hydroxyfluoranthene is formed, it enters the canonical PAH metabolic pathway, primarily driven by the cytochrome P450 (CYP) superfamily of monooxygenases.[4]

-

Bioactivation Pathway: The parent fluoranthene molecule is known to be metabolized by CYPs (such as CYP1A1/1B1) and epoxide hydrolase to form fluoranthene trans-2,3-dihydrodiol.[7][8] This dihydrodiol is a critical intermediate, as it can be further oxidized by CYPs to form a highly reactive bay-region diol-epoxide, the ultimate carcinogenic species that damages DNA.[1] While the initial substrate is 3-hydroxyfluoranthene, further oxidation on other rings of the PAH structure is expected to follow a similar pattern.

-

Detoxification Pathway: CYPs can also hydroxylate the molecule at different positions, creating various poly-hydroxylated derivatives that are more water-soluble and easier to excrete.[9]

Phase II Metabolism: Conjugation for Excretion

The hydroxyl group of 3-hydroxyfluoranthene makes it an ideal substrate for Phase II conjugating enzymes. This is the body's primary method for detoxifying and eliminating phenolic compounds.[10]

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the hydroxyl group, forming a highly water-soluble glucuronide conjugate.[7][11]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, forming a sulfate conjugate, which is also readily excreted in urine.[10]

These conjugation reactions significantly increase the hydrophilicity of the metabolite, preventing reabsorption in the kidneys and facilitating its removal from the body.[10]

Experimental Methodology: In Vitro Pathway Elucidation

To validate the predicted metabolic pathway, an in vitro assay using human liver microsomes is the gold standard. Microsomes are vesicles of endoplasmic reticulum membranes that are rich in Phase I enzymes, particularly CYPs.[12][13]

Workflow for In Vitro Metabolism Assay

The following diagram outlines the logical flow of a typical experiment designed to identify metabolites of fluoranthen-3-yl acetate.

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. mednexus.org [mednexus.org]

- 3. DSpace [repository.upenn.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Fungal metabolism and detoxification of fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urinary Metabolites of Polycyclic Aromatic Hydrocarbons in Firefighters: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic activation of dibenzo(a,e)fluoranthene, a nonalternant carcinogenic polycyclic hydrocarbon, in liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Acetoxyfluoranthene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic methodologies for preparing 3-acetoxyfluoranthene, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. As a valued member of the scientific community, this document aims to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their synthetic endeavors.

Introduction to Fluoranthene and Its Derivatives

Fluoranthene is a structurally unique PAH, characterized by the fusion of a naphthalene and a benzene ring through a five-membered ring. This arrangement results in a strained yet stable aromatic system with distinct electronic and photophysical properties. Functionalized fluoranthenes are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. In the context of drug development and toxicology, understanding the synthesis and metabolism of hydroxylated and acetylated fluoranthene derivatives is crucial, as these are common metabolic products of PAHs in biological systems. 3-Acetoxyfluoranthene serves as a key standard and intermediate in such studies.

The synthesis of 3-acetoxyfluoranthene is typically approached as a two-step process, which will be the focus of this guide:

-

Synthesis of the precursor, 3-hydroxyfluoranthene.

-

Acetylation of 3-hydroxyfluoranthene to yield the final product.

This guide will explore the most viable and documented methods for achieving these transformations, providing detailed protocols and an analysis of the chemical logic behind the chosen reaction conditions.

Part 1: Synthesis of 3-Hydroxyfluoranthene

The introduction of a hydroxyl group at the 3-position of the fluoranthene core is the critical first stage. Two primary synthetic strategies have been reported in the literature for analogous transformations and are adapted here for this specific target: sulfonation followed by alkali fusion, and the diazotization of 3-aminofluoranthene.

Method 1: Sulfonation of Fluoranthene and Subsequent Alkali Fusion

This classical approach to phenol synthesis from aromatic hydrocarbons involves the introduction of a sulfonic acid group, which can then be displaced by a hydroxyl group under harsh basic conditions.

Scientific Rationale:

The sulfonation of fluoranthene with a strong acid like sulfuric acid proceeds via an electrophilic aromatic substitution mechanism. The position of substitution is dictated by the electronic properties of the fluoranthene nucleus. Following sulfonation, the resulting fluoranthenesulfonic acid is converted to its sodium salt. The crucial step is the alkali fusion, where the sodium fluoranthenesulfonate is heated with a strong base, such as sodium hydroxide, at high temperatures. This nucleophilic aromatic substitution reaction displaces the sulfonate group with a hydroxyl group.

Experimental Workflow:

Caption: Workflow for the synthesis of 3-hydroxyfluoranthene via sulfonation and alkali fusion.

Detailed Protocol (Adapted from analogous synthesis of 2-naphthol[1][2]):

Step 1: Sulfonation of Fluoranthene

-

In a reaction vessel equipped with a mechanical stirrer and a heating mantle, carefully add fluoranthene to an excess of 98% sulfuric acid.

-

Heat the mixture to approximately 160°C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by quenching a small aliquot in water and observing for the absence of solid fluoranthene.

-

After the reaction is complete, cool the mixture to below 100°C and carefully pour it into a large volume of cold water or onto crushed ice to precipitate the 3-fluoranthenesulfonic acid.

-

Filter the precipitated sulfonic acid and wash with cold, saturated brine to remove excess sulfuric acid.

Step 2: Alkali Fusion of Sodium 3-Fluoranthenesulfonate

-

Neutralize the damp 3-fluoranthenesulfonic acid with a concentrated solution of sodium hydroxide to form sodium 3-fluoranthenesulfonate. The salt can be used directly in its wet form.

-

In a high-temperature resistant reactor (e.g., a nickel or iron crucible), melt sodium hydroxide.

-

Gradually add the sodium 3-fluoranthenesulfonate to the molten sodium hydroxide, maintaining a temperature of 320-340°C.[2]

-

Continue heating with stirring for 2-3 hours to ensure complete fusion.

-

Cool the reaction mixture and dissolve the solid mass in water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl or H₂SO₄) to precipitate the crude 3-hydroxyfluoranthene.

-

Filter the crude product, wash with water to remove inorganic salts, and dry.

-

Purify the crude 3-hydroxyfluoranthene by recrystallization from a suitable solvent (e.g., toluene or ethanol).

Data Summary for Sulfonation/Alkali Fusion:

| Parameter | Value/Conditions | Reference |

| Sulfonation Temperature | ~160°C | [1][2] |

| Alkali Fusion Temperature | 320-340°C | [2] |

| Fusion Time | 2-3 hours | [2] |

Method 2: Diazotization of 3-Aminofluoranthene

This method offers an alternative route starting from 3-aminofluoranthene. The amino group is converted into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Scientific Rationale:

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form diazonium salts.[3] These salts are versatile intermediates. For the synthesis of phenols, the diazonium salt is gently warmed in an aqueous acidic solution, leading to the loss of nitrogen gas and the formation of a carbocation, which is subsequently trapped by water to yield the phenol.

Experimental Workflow:

Caption: Workflow for the synthesis of 3-hydroxyfluoranthene via diazotization of 3-aminofluoranthene.

Detailed Protocol (General Procedure):

-

Dissolve 3-aminofluoranthene in a dilute mineral acid (e.g., aqueous HCl or H₂SO₄). If the amine salt is not readily soluble, a co-solvent like ethanol or acetic acid may be used.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is often indicated by a color change.

-

After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.

-

To effect hydrolysis, slowly warm the solution. The decomposition of the diazonium salt is evidenced by the evolution of nitrogen gas. Gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion.

-

After the nitrogen evolution ceases, cool the reaction mixture.

-

Extract the product, 3-hydroxyfluoranthene, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Part 2: Acetylation of 3-Hydroxyfluoranthene to 3-Acetoxyfluoranthene

The final step in the synthesis is the conversion of the hydroxyl group of 3-hydroxyfluoranthene to an acetate ester. This is a standard transformation for which several reliable methods exist.

Scientific Rationale: